5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one is a natural product found in Gynostemma pentaphyllum with data available.
Ombuoside
CAS No.: 20188-85-6
Cat. No.: VC21325986
Molecular Formula: C29H34O16
Molecular Weight: 638.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 20188-85-6 |
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Molecular Formula | C29H34O16 |
Molecular Weight | 638.6 g/mol |
IUPAC Name | 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C29H34O16/c1-10-19(32)22(35)24(37)28(42-10)41-9-17-20(33)23(36)25(38)29(44-17)45-27-21(34)18-14(31)7-12(39-2)8-16(18)43-26(27)11-4-5-13(30)15(6-11)40-3/h4-8,10,17,19-20,22-25,28-33,35-38H,9H2,1-3H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1 |
Standard InChI Key | JUIYKRQGQJORHH-BDAFLREQSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |
SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |
Chemical Characterization and Properties
Chemical Structure and Identification
Ombuoside (CAS No. 20188-85-6) is chemically classified as a flavonol glycoside with the molecular formula C₂₉H₃₄O₁₆ and a molecular weight of 638.6 g/mol . Its chemical name is 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one . Ombuoside is also known as 7,4'-di-O-methylquercetin-3-O-beta-rutinoside, indicating its structural relationship to quercetin with additional methoxy and glycosidic groups . The structure contains a flavonoid backbone with multiple hydroxyl groups, methoxy substituents, and a complex glycosidic moiety that contributes to its biological activities.
Physical and Chemical Properties
Ombuoside demonstrates moderate solubility in polar organic solvents, with specific solubility in DMSO reported at 50 mg/mL (78.30 mM), though ultrasonication may be required to achieve complete dissolution . The compound exhibits characteristic spectroscopic properties that enable its identification and quantification in plant extracts and biological samples. As a flavonoid derivative, ombuoside possesses antioxidant properties attributed to its ability to scavenge free radicals and reactive oxygen species (ROS) . Its glycosidic nature contributes to its pharmacokinetic profile, potentially influencing absorption and bioavailability in biological systems.
Natural Sources and Distribution
Plant Sources
Ombuoside has been isolated from several plant species, primarily:
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Gynostemma pentaphyllum (Jiaogulan): This is the primary source from which ombuoside has been extensively isolated and studied . G. pentaphyllum is a climbing vine in the Cucurbitaceae family traditionally used in Chinese medicine.
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Kaempferia parviflora (Black ginger): This plant from the Zingiberaceae family contains ombuoside among other bioactive compounds .
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Bryobium eriaeoides: An orchid species that has been reported to contain ombuoside .
These plants have traditional uses in various medical systems, particularly in Asian countries, for treating various ailments including inflammatory conditions, diabetes, and fatigue. The presence of ombuoside may contribute to some of their medicinal properties.
Biological Activities
Effects on Dopamine Biosynthesis
Ombuoside exhibits significant effects on dopamine biosynthesis in neuronal cells. Research using PC12 cells (rat adrenal pheochromocytoma cells) demonstrates that ombuoside at concentrations of 1, 5, and 10 μM increases intracellular dopamine levels in a time-dependent manner . The effects become significant after 3 hours of treatment and persist for up to 24 hours, with increases of 122-136% compared to control groups .
The mechanism underlying ombuoside's effect on dopamine biosynthesis involves multiple pathways:
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Increased phosphorylation of tyrosine hydroxylase (TH) at Ser40: TH is the rate-limiting enzyme in dopamine synthesis, and its phosphorylation enhances its activity. Ombuoside significantly increases TH phosphorylation in a time-dependent manner, with effects starting at 30 minutes and continuing for at least 6 hours .
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Enhanced phosphorylation of cyclic AMP response element-binding protein (CREB) at Ser133: CREB activation through phosphorylation regulates TH gene expression. Ombuoside increases CREB phosphorylation, thereby potentially upregulating TH expression .
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Synergistic effects with L-DOPA: When co-administered with L-DOPA (20, 100, and 200 μM), ombuoside further increases intracellular dopamine levels compared to L-DOPA alone .
Table 1: Effects of ombuoside on dopamine biosynthesis in PC12 cells
Parameter | Concentration | Time Period | Effect |
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Intracellular dopamine levels | 1, 5, 10 μM | 3-24 h | 122-136% increase |
TH phosphorylation (Ser40) | 1, 5, 10 μM | 0.5-6 h | 1.48 to 1.71-fold increase |
CREB phosphorylation (Ser133) | 1, 5, 10 μM | 0.5-6 h | Significant increase |
Neuroprotective Effects
One of the most promising aspects of ombuoside is its neuroprotective activity, particularly against L-DOPA-induced neurotoxicity. L-DOPA, while essential for treating Parkinson's disease, can cause oxidative stress and neurotoxicity at high concentrations or with prolonged use. Studies have demonstrated that ombuoside can protect against these detrimental effects through multiple mechanisms:
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Prevention of L-DOPA-induced cytotoxicity: Ombuoside (1, 5, and 10 μM) significantly inhibits the decrease in cell viability caused by high concentrations of L-DOPA (100 and 200 μM) .
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Modulation of signaling pathways:
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Inhibition of sustained ERK1/2 phosphorylation: L-DOPA induces prolonged activation of ERK1/2, which contributes to neurotoxicity. Ombuoside significantly decreases this sustained phosphorylation .
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Reduction of JNK1/2 phosphorylation: Ombuoside partially but significantly blocks L-DOPA-induced JNK1/2 phosphorylation, which is associated with apoptotic pathways .
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Inhibition of caspase-3 activation: Ombuoside reduces the expression of cleaved-caspase-3, a key executor of apoptosis, induced by L-DOPA treatment .
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Restoration of antioxidant defense: Ombuoside significantly restores superoxide dismutase (SOD) activity that is decreased by L-DOPA, enhancing cellular antioxidant capacity .
Table 2: Neuroprotective effects of ombuoside against L-DOPA-induced toxicity in PC12 cells
Parameter | L-DOPA Concentration | Ombuoside Concentration | Effect |
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Cell viability | 100, 200 μM | 1, 5, 10 μM | Significant protection |
ERK1/2 phosphorylation | 100, 200 μM | 1, 5, 10 μM | Significant decrease |
JNK1/2 phosphorylation | 100, 200 μM | 1, 5, 10 μM | Partial but significant reduction |
Cleaved-caspase-3 expression | 100, 200 μM | 1, 5, 10 μM | Significant inhibition |
SOD activity | 100, 200 μM | 1, 5, 10 μM | Significant restoration |
Antimicrobial and Antioxidant Activities
Beyond its neurological effects, ombuoside demonstrates notable antimicrobial and antioxidant properties:
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Antimicrobial activity: Ombuoside exhibits activity against several strains of gram-positive and gram-negative bacteria, as well as the pathogenic yeast Candida albicans . This suggests potential applications in treating infections or as a preservative agent.
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Antioxidant effects: Like many flavonoids, ombuoside functions as an antioxidant by scavenging free radicals and reactive oxygen species (ROS) . This property likely contributes to its neuroprotective effects and may have broader implications for conditions associated with oxidative stress.
Structure-Activity Relationships
Key Structural Features
The biological activities of ombuoside can be attributed to specific structural features:
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Flavonoid backbone: The basic flavonoid structure contributes to its antioxidant activities through free radical scavenging.
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Hydroxyl groups: The presence of multiple hydroxyl groups enhances antioxidant capacity and may facilitate interactions with cellular proteins and receptors.
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Methoxy groups: The 7,4'-di-O-methyl substitution pattern may influence the compound's lipophilicity and membrane permeability.
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Glycosidic moiety: The rutinoside component likely affects the compound's pharmacokinetics, including absorption, distribution, and metabolism.
Comparing ombuoside's structure to related flavonoids helps elucidate which specific structural features are responsible for its unique biological activities, particularly its effects on dopamine biosynthesis and neuroprotection.
Research Limitations and Future Directions
Current Research Limitations
Despite promising findings, research on ombuoside faces several limitations:
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Limited in vivo studies: Most research has been conducted in cell culture models, particularly PC12 cells. More in vivo studies are needed to validate these findings and assess pharmacokinetics and safety.
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Incomplete mechanism elucidation: While key pathways have been identified, the complete mechanisms of ombuoside's effects remain to be fully elucidated.
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Isolation challenges: As a plant-derived compound, consistent isolation and purification of ombuoside in sufficient quantities for large-scale studies can be challenging.
Future Research Directions
Future research on ombuoside should focus on:
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In vivo evaluation: Studies in animal models of Parkinson's disease and other neurological disorders are needed to confirm the therapeutic potential observed in cell models.
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Clinical investigations: Eventually, controlled human studies will be necessary to establish safety, efficacy, and optimal dosing.
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Structure optimization: Chemical modifications of ombuoside might enhance its pharmacological properties or improve its pharmacokinetic profile.
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Combination therapies: Exploring synergistic effects of ombuoside with established treatments could lead to improved therapeutic strategies.
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Broader applications: Investigation of ombuoside's effects in other conditions characterized by oxidative stress or dopamine dysregulation.
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